5-Fluoroindole-2-carboxylic acid

Catalog No.
S569618
CAS No.
399-76-8
M.F
C9H6FNO2
M. Wt
179.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroindole-2-carboxylic acid

CAS Number

399-76-8

Product Name

5-Fluoroindole-2-carboxylic acid

IUPAC Name

5-fluoro-1H-indole-2-carboxylic acid

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)

InChI Key

WTXBRZCVLDTWLP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)O

Synonyms

5-fluoroindole-2-carboxylic acid

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)O

The exact mass of the compound 5-Fluoroindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoroindole-2-carboxylic acid (CAS 399-76-8) is a fluorinated heterocyclic intermediate widely used in medicinal chemistry and organic synthesis. It belongs to the class of indole-2-carboxylic acids, which are recognized as privileged scaffolds for developing inhibitors targeting viral enzymes and other protein targets. [REFS-1, REFS-2] The strategic placement of the fluorine atom at the C5 position provides specific physicochemical properties that distinguish it from the parent indole and other halogenated analogs, making it a critical reagent for structure-activity relationship (SAR) studies and lead optimization. [3]

Substituting 5-fluoroindole-2-carboxylic acid with its non-fluorinated parent, indole-2-carboxylic acid, or even other halides like 5-chloroindole-2-carboxylic acid, is often unviable due to the profound impact of the C5 substituent. The identity of this atom directly modulates the compound's electronic profile, lipophilicity, and metabolic stability. These changes manifest as significant, quantifiable differences in synthetic reactivity and yield during common transformations like amide coupling, and alter the binding interactions with target proteins. [1] Therefore, selecting this specific fluorinated analog is a deliberate decision driven by the need for a precise combination of reactivity, thermal properties, and biological activity that cannot be replicated by simple substitution. [2]

Superior Precursor Efficiency in Amide Coupling Compared to Parent Indole

In a direct comparative synthesis of N-phenylacetamide-indole-2-carboxamides, the choice of C5-substituent on the indole-2-carboxylic acid precursor resulted in a dramatic difference in reaction yield. Using 5-fluoroindole-2-carboxylic acid as the starting material provided a 44% yield. [1] This was a 2.6-fold improvement over the non-substituted indole-2-carboxylic acid, which yielded only 17%. [1] However, for this specific transformation, the 5-chloro analog demonstrated the highest efficiency at 78% yield. [1]

Evidence DimensionProduct Yield in Amide Coupling Reaction
Target Compound Data44%
Comparator Or BaselineIndole-2-carboxylic acid (17% yield); 5-Chloroindole-2-carboxylic acid (78% yield)
Quantified Difference2.6x higher yield than parent indole; 44% lower yield than 5-chloro analog
ConditionsAmide coupling of the respective indole-2-carboxylic acid with N-(4-(2-amino-2-oxoethyl)phenyl)methanesulfonamide (compound 15) in DCM/pyridine.

This directly informs the expected material efficiency and cost-effectiveness for synthesizing downstream amide-based compounds, a common step in drug discovery.

Distinct Thermal Properties Compared to Halogenated and Hydroxylated Analogs

5-Fluoroindole-2-carboxylic acid exhibits a distinct melting point of 254-258 °C. [1] This thermal behavior is significantly different from other common C5-substituted analogs. For comparison, 5-chloroindole-2-carboxylic acid has a higher decomposition temperature at 287 °C, while 5-hydroxyindole-2-carboxylic acid has a lower one at 249 °C. [REFS-2, REFS-3]

Evidence DimensionMelting Point (°C)
Target Compound Data254 - 258 °C
Comparator Or Baseline5-Chloroindole-2-carboxylic acid (287 °C, dec.); 5-Hydroxyindole-2-carboxylic acid (249 °C, dec.)
Quantified Difference~29-33 °C lower than 5-chloro analog; ~5-9 °C higher than 5-hydroxy analog
ConditionsData obtained from reputable supplier technical datasheets.

The specific melting point dictates maximum processing temperatures and can influence solubility and formulation parameters, making it a key selection criterion for process development.

Validated Scaffold for HCV NS5B Polymerase Inhibitors Requiring Specific C5-Substitution for Potency

The indole-2-carboxylic acid framework is a well-established starting point for developing palm site inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. [1] Extensive structure-activity relationship (SAR) studies within this class demonstrate that substitutions at the C5 position are a critical determinant of biological potency. Optimization studies show that compact and nonpolar moieties at the C5 position are favorable for activity. [2] For example, SAR development led to potent leads like compound 7r (EC50 = 0.3 µM), which incorporates a C5-substituent as a key feature for improved potency over the initial unsubstituted lead (EC50 > 100 µM). [3]

Evidence DimensionReplicon Activity (EC50)
Target Compound DataEnables synthesis of derivatives with optimized potency (e.g., sub-micromolar).
Comparator Or BaselineParent indole-2-carboxylic acid scaffold (initial lead EC50 > 100 µM).
Quantified DifferenceSubstitution at the C5 position is a key strategy shown to improve potency by over 300-fold in lead optimization.
ConditionsHCV cell-based replicon assays.

For researchers in antiviral drug discovery, procuring the 5-fluoro analog is not arbitrary but a required step to systematically explore the SAR and optimize the potency and pharmacokinetic profile of potential HCV inhibitors.

Systematic Exploration of Structure-Activity Relationships (SAR)

This compound is the right choice when a research program requires systematic variation at the indole C5-position to optimize biological activity. The fluorine atom provides a unique combination of size (bioisostere of H) and electronic properties (strong electron-withdrawing) that is essential for probing interactions with a target protein, as demonstrated in the development of HCV NS5B inhibitors. [1]

Synthesis of Amide-Based Drug Candidates and Intermediates

Where moderate-to-good yields are required for amide coupling reactions, this precursor offers a significant advantage over the unsubstituted indole-2-carboxylic acid. It serves as a reliable starting material for building more complex molecules where an amide linkage is a key structural feature, providing a 2.6-fold greater yield than the parent indole in tested reactions. [2]

Development of Novel HCV NS5B Polymerase Inhibitors

As a direct precursor for a validated class of antiviral agents, this compound is a critical raw material for research groups aiming to discover next-generation HCV therapeutics. Its use is mandated by SAR data indicating that C5-substitution is required to achieve the sub-micromolar potency necessary for a viable drug candidate. [1]

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.03825660 g/mol

Monoisotopic Mass

179.03825660 g/mol

Heavy Atom Count

13

UNII

LFV2Z936CQ

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

399-76-8

Wikipedia

5-fluoro-1H-indole-2-carboxylic acid

Dates

Last modified: 08-15-2023

Enhanced sensitivity of medullary depressor neurons to N-methyl-D-aspartate-glycine site antagonists in the spontaneously hypertensive rat

R Kapoor, V Kapoor
PMID: 9590571   DOI: 10.1111/j.1440-1681.1998.t01-6-.x

Abstract

1. The effects of the specific N-methyl-D-aspartate (NMDA)-glycine site antagonist 5-fluoro indole-2-carboxylic acid (FICA) and NMDA, microinjected into the vasodepressor caudal ventrolateral medulla, were compared in spontaneously hypertensive rats (SHR) and in Wistar-Kyoto (WKY) rats. 2. 5-Fluoro indole-2-carboxylic acid elicited a significant pressor response (+20.0 +/- 4.9 mmHg) in SHR, but no change was found in the basal blood pressure of WKY rats. 3. The depressor response due to NMDA microinjection was significantly larger in SHR (-48.0 +/- 4 mmHg) than in WKY rats (-23.0 +/- 1.9 mmHg). 4. Pre-injection of FICA attenuated the depressor effects of NMDA significantly, this blockade being significantly more pronounced in SHR (37.0 +/- 2.7 mmHg) than in WKY rats (12.0 +/- 1.2 mmHg). 5. The enhanced responses to FICA may reflect the lower levels of the endogenous NMDA-glycine antagonist kynurenic acid in SHR compared with WKY rats.


Blockade of the glycine modulatory site of NMDA receptors modifies dynorphin-induced behavioral effects

R Bakshi, A I Faden
PMID: 1970139   DOI: 10.1016/0304-3940(90)90797-d

Abstract

Intrathecal (i.t.) administration of the opioid dynorphin causes neurological dysfunction and tissue damage. It has been suggested that these effects of dynorphin may be mediated, in part, by N-methyl-D-aspartate (NMDA) receptors. In the present studies, recently developed compounds that block the glycine potentiation site of the NMDA receptor (Gly-NMDA site), including the competitive antagonist 5-fluoro-indole-2-carboxylic acid and the non-competitive antagonist 7-chlorokynurenic acid, prevented the neurologic deficits and mortality caused by i.t. dynorphin A(1-17). These findings are consistent with the hypothesis that dynorphin-induced neurological dysfunction involves activation of NMDA receptors. Moreover, blockade of the Gly-NMDA site may provide an alternative to blockade of the glutamate binding site or NMDA receptor ion channel as an in vivo pharmacological strategy to treat conditions previously associated with excitotoxin mediated tissue injury.


Effect of 5-fluoroindole-2-carboxylic acid (an antagonist of the NMDA receptor-associated glycine site) on the anticonvulsive activity of conventional antiepileptic drugs

R Kamiński, B Przywara, M Gasior, Z Kleinrok, S J Czuczwar
PMID: 9660092   DOI: 10.1007/s007020050043

Abstract

5-Fluoroindole-2-carboxylic acid, an antagonist of the glycine site within the NMDA receptor complex, administered intraperitoneally in doses of 150 and 200 mg/kg, 120 min before electroconvulsions, significantly raised the convulsive threshold from 6.8 to 7.9 and 8.3 mA, respectively. At lower doses, it did not influence the threshold. However, lethality was observed 24h after administration of the threshold-elevating doses of this glycine site antagonist. 5-Fluoroindole-2-carboxylic acid (100 mg/kg), applied together with carbamazepine, valproate or phenobarbital, significantly reduced their ED50 values against maximal electroshock - from 13.9 to 7.5 mg/kg, from 291 to 242 mg/kg, and from 18.6 to 11.1 mg/kg, respectively. At the dose of 50 mg/kg, it also potentiated the protective activity of carbamazepine. However, 5-fluoroindole-2-carboxylic acid, up to 100 mg/kg, did not affect the anti-convulsive activity of diphenylhydantoin. When applied at doses equal to their ED50 values against maximal electroshock-induced convulsions, carbamazepine (13.9 mg/kg), phenobarbital (18.6 mg/kg) and valproate (291 mg/kg) did not affect the motor performance of mice in the chimney test. 5-Fluoroindole-2-carboxylic acid (100 mg/kg produced a significant motor impairment, at 50 mg/kg it did not affect the motor performance. The combined treatment of 5-fluoroindole-2-carboxylic acid (100 mg/kg) with carbamazepine, phenobarbital or valproate, providing a 50% protection against maximal electroshock, resulted in motor impairment. Only the combination of 5-fluoroindole-2-carboxylic acid (50 mg/kg) with carbamazepine (8.6 mg/kg) did not significantly influence this parameter. Almost all of the antiepileptic drugs studied, when administered at doses equal to their ED50 values against maximal electroshock, did not influence retention in the passive avoidance task, which is a measure of long-term memory. Only valproate (291 mg/kg) worsened long-term memory. The combined treatment of 5-fluoroindole-2-carboxylic acid (100 mg/kg) with carbamazepine or phenobarbital, providing a 50% protection against maximal electroshock, did not affect the retention. The combination of 5-fluoroindole-2-carboxylic acid (100 mg/kg) with valproate (242 mg/kg) caused a significant impairment of long-term memory and mortality of 50% of animals 24h following the administration. The results suggest that the blockade of the strychnine-insensitive glycine site may lead to an enhancement of the protective activity of some conventional antiepileptic drugs, which is associated with pronounced side-effects and lethality in some cases.


Quisqualate activates N-methyl-D-aspartate receptor channels in hippocampal neurons maintained in culture

T J Grudt, C E Jahr
PMID: 1970115   DOI:

Abstract

Whole-cell and single-channel patch-clamp recordings from hippocampal neurons in culture have been used to study the receptor channel selectivity of the glutamate analog quisqualate. The dose-response relationship of quisqualate acting at the N-methyl-D-aspartate (NMDA) receptor was measured as that portion of the whole-cell current activated by quisqualate that could be blocked by the addition of two NMDA antagonists, 5-fluoroindole-2-carboxylic acid, a competitive antagonist of the NMDA receptor-associated glycine site, and D-2-amino-5-phosphonovalerate, a competitive NMDA binding site antagonist. We found that quisqualate was 10-fold less potent than NMDA. In outside-out patches quisqualate activates single-channel events that range in conductance from 5 to 50 pS. The NMDA antagonists 5-fluoroindole-2-carboxylic acid and D-2-amino-5-phosphonovalerate completely blocked all of the 40-50-pS channel openings in the presence of quisqualate. These results indicate that quisqualate gates 40-50-pS events by activating NMDA receptor channels.


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